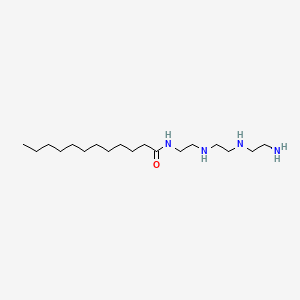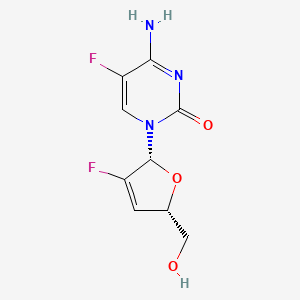![molecular formula C13H20N2O B12690838 Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- CAS No. 42816-33-1](/img/structure/B12690838.png)
Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]-: is a chemical compound that belongs to the class of acetamides It is characterized by the presence of an acetamide group attached to an ethyl group, which is further connected to a 3-methylphenyl group through an aminoethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]- typically involves the reaction of 3-methylphenylamine with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide under specific conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethyl group may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The compound can participate in substitution reactions, where the aminoethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it is used to study the interactions of acetamide derivatives with biological systems, including enzyme inhibition and receptor binding studies.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
- ACETAMIDE,N-[2-[METHYL(3-METHYLPHENYL)AMINO]ETHYL]-
- ACETAMIDE,N-[2-[ETHYL(2-METHYLPHENYL)AMINO]ETHYL]-
- ACETAMIDE,N-[2-[ETHYL(4-METHYLPHENYL)AMINO]ETHYL]-
Uniqueness: ACETAMIDE,N-[2-[ETHYL(3-METHYLPHENYL)AMINO]ETHYL]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and the ethylamino linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Propriétés
Numéro CAS |
42816-33-1 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
N-[2-(N-ethyl-3-methylanilino)ethyl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-4-15(9-8-14-12(3)16)13-7-5-6-11(2)10-13/h5-7,10H,4,8-9H2,1-3H3,(H,14,16) |
Clé InChI |
ZPEDSBOBSNNATM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCNC(=O)C)C1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)


![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)







